An In-Depth Technical Guide to the Basic Properties of (R)-3-Amino-3-(2-naphthyl)-propionic Acid
An In-Depth Technical Guide to the Basic Properties of (R)-3-Amino-3-(2-naphthyl)-propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Amino-3-(2-naphthyl)-propionic acid is a chiral non-proteinogenic β-amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural architecture, featuring a rigid and lipophilic naphthyl moiety appended to a β-amino acid scaffold, imparts distinct conformational properties and biological activities. This guide provides a comprehensive overview of the fundamental chemical, physical, and biological properties of this compound, along with detailed methodologies for its synthesis and characterization, intended to serve as a valuable resource for researchers and drug development professionals.
β-Amino acids and their derivatives are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] They are known to exhibit a wide range of biological activities, including hypoglycemic, antiketogenic, and antimicrobial properties.[1] When incorporated into peptides, β-amino acids can enhance proteolytic stability and induce specific secondary structures, making them valuable tools in peptidomimetic design.[2] The presence of the 2-naphthyl group in (R)-3-Amino-3-(2-naphthyl)-propionic acid introduces a large aromatic surface that can engage in π-π stacking and hydrophobic interactions with biological targets, a feature often exploited in the design of potent and selective bioactive molecules.[3]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of (R)-3-Amino-3-(2-naphthyl)-propionic acid is paramount for its effective application in research and development. These properties influence its solubility, stability, and formulation characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₂ | [4][5][6] |
| Molecular Weight | 215.25 g/mol | [4][5][6] |
| Appearance | White powder | [4] |
| CAS Number | 786637-72-7 | [4][6] |
| Optical Rotation | [α]D²⁵ = -17 ± 2° (c=1 in 0.5N NaOH) | [4] |
| Purity | ≥ 98% (HPLC) | [4] |
| Storage Conditions | 0-8 °C | [4] |
Note: The provided data is based on commercially available information and may vary slightly between different suppliers. It is always recommended to refer to the certificate of analysis for lot-specific data.
Synthesis and Chiral Resolution
A common approach involves the use of a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction.[7] For instance, an achiral precursor could be coupled to a chiral auxiliary, followed by a diastereoselective reaction to introduce the desired stereocenter. Subsequent removal of the auxiliary would yield the enantiomerically enriched target molecule.
Another powerful strategy is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of the desired enantiomer.[8] For the synthesis of β-amino acids, methods like the asymmetric Mannich reaction or the hydrogenation of enamines have proven effective.
Enzymatic methods also offer a green and highly selective alternative for the synthesis of chiral amino acids.[9] Lipases and proteases can be employed for the kinetic resolution of racemic mixtures of β-amino acid esters, selectively hydrolyzing one enantiomer and leaving the other unreacted for separation.
The following diagram illustrates a generalized workflow for the synthesis of a chiral β-amino acid, highlighting key decision points for achieving enantioselectivity.
Caption: Generalized synthetic strategies for (R)-3-Amino-3-(2-naphthyl)-propionic acid.
Biological Activity and Mechanism of Action
(R)-3-Amino-3-(2-naphthyl)-propionic acid is recognized as a valuable building block in the synthesis of bioactive molecules, particularly in the areas of neuropharmacology and cancer research.[4] The structural similarity to neurotransmitters suggests its potential to modulate neuronal signaling pathways.[4]
While specific studies on the mechanism of action of the parent compound are limited, the broader class of β-aryl-β-amino acids has been investigated for their effects on various biological targets. One potential mechanism of action is the modulation of GABA (γ-aminobutyric acid) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[10] β-Alanine, a structural component of the target molecule, is a known agonist of GABA-A receptors.[10] It is plausible that the naphthyl substitution could confer selectivity for specific GABA-A receptor subtypes or modulate the potency of the interaction. GABA-A receptors are pentameric ligand-gated ion channels that, upon activation, conduct chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.[11][12] Positive allosteric modulators of GABA-A receptors, such as benzodiazepines, enhance the effect of GABA, leading to sedative and anxiolytic effects.[13]
The neuroprotective potential of compounds containing a naphthyl moiety has also been explored. For instance, certain aminonaphthoquinone derivatives have shown protective effects against amyloid-beta-induced neuronal cell death.[14] While mechanistically distinct, this highlights the potential for the naphthyl group to contribute to neuroprotective activities through various pathways, including antioxidant effects and modulation of protein aggregation.
The following diagram illustrates a hypothetical mechanism of action involving the modulation of a GABA-A receptor.
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- 5. (R)-3-Amino-3-(2-naphthyl)-propionic acid | C13H13NO2 | CID 2761792 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. youtube.com [youtube.com]
- 8. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
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- 11. GABAA receptor - Wikipedia [en.wikipedia.org]
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- 13. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
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